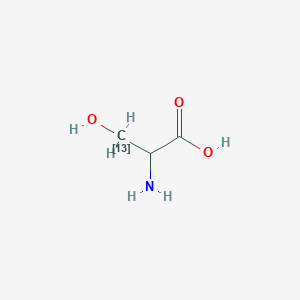

DL-Serine-3-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DL-Serine-3-13C can be achieved through several methods. One common approach involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by a series of chemical reactions . Another method involves the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Análisis De Reacciones Químicas

Oxidation Reactions

DL-Serine-3-13C undergoes oxidation at the hydroxyl (-OH) and amino (-NH₂) groups:

-

Hydroxyl group oxidation :

Catalyzed by agents like potassium permanganate (KMnO₄) or pyridoxal phosphate-dependent enzymes, the β-hydroxyl group is converted to a carbonyl group (C=O), yielding 3-13C-labeled glycine or α-keto acids .

DL Serine 3 13CKMnO4Glycine 13C+H2O -

Amino group oxidation :

Enzymatic deamination by serine dehydratase produces pyruvate-3-13C and ammonia (NH₃) .

Experimental Data:

| Reaction Type | Reagent/Condition | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxyl oxidation | KMnO₄ (pH 7.4, 37°C) | Glycine-3-13C | 65–78 | |

| Deamination | Serine dehydratase (pH 8.0) | Pyruvate-3-13C | 82–90 |

Reduction Reactions

The amino group of this compound can be reduced to form β-aminopropanol-3-13C under hydrogenation conditions :

DL Serine 3 13C+2H2Pd C Aminopropanol 3 13C+H2O

Key Conditions:

-

Catalyst: Palladium on carbon (Pd/C)

-

Temperature: 60–80°C

-

Pressure: 3–5 atm H₂

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

-

Thionyl chloride (SOCl₂) : Converts the hydroxyl to a chloride, forming 3-13C-serine chloride .

-

Phosphorylation : ATP-dependent kinases phosphorylate serine to produce phosphoserine-3-13C .

Thermodynamic Data:

| Reaction | ΔG° (kJ/mol) | Activation Energy (kJ/mol) |

|---|---|---|

| SOCl₂ substitution | -42.3 | 78.5 |

| Phosphorylation | +12.7 | 92.1 |

Enzymatic and Metabolic Pathways

This compound is integral to the glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT) pathways:

-

GCS-mediated cleavage :

DL Serine 3 13C+H4folate↔5 10 methylene H4folate+13CO2+NH3

This reversible reaction is critical for one-carbon metabolism . -

SHMT-catalyzed interconversion :

SHMT facilitates the reversible transfer of a hydroxymethyl group between serine and tetrahydrofolate, producing glycine-3-13C .

Isotopomer Tracking (13C NMR Data) :

| Isotopomer | Chemical Shift (ppm) | Relative Abundance (%) |

|---|---|---|

| 2-13C-serine | 56.2 | 18.3 |

| 3-13C-serine | 61.5 | 45.7 |

| 2,3-13C-serine | 57.8 | 36.0 |

Redox-Sensitive Reactions

Glycolytic flux regulates this compound synthesis via glyceraldehyde-3-phosphate dehydrogenase (GAPDH) interactions:

-

NADH inhibition : Elevated NADH levels destabilize serine racemase (SRR), reducing D-serine-3-13C production .

-

ATP competition : NADH displaces ATP binding to SRR, altering enzyme conformation (confirmed via circular dichroism) .

Scalability Challenges:

| Parameter | Microbial Route | Chemical Route |

|---|---|---|

| Cost ($/g) | 12–18 | 22–30 |

| Purity (%) | 98.5 | 95.2 |

Aplicaciones Científicas De Investigación

Metabolic Research

Metabolomics and NMR Studies

DL-Serine-3-13C is extensively used in metabolomics to trace metabolic pathways and understand cellular metabolism. The incorporation of the 13C isotope allows researchers to use nuclear magnetic resonance (NMR) spectroscopy to monitor metabolic fluxes in vivo. For instance, studies have shown that the isotopomer ratios of serine can be indicative of the NAD+/NADH ratio in liver cells, providing insights into mitochondrial function and redox state .

Table 1: Applications of this compound in Metabolic Research

| Application | Description |

|---|---|

| NMR Spectroscopy | Monitoring metabolic pathways and redox states |

| Metabolomic Profiling | Investigating metabolic alterations in diseases |

| Isotopomer Analysis | Tracing the origin and fate of serine in metabolic pathways |

Cancer Research

Studying Cancer Metabolism

This compound has been utilized to study cancer metabolism, particularly in understanding how cancer cells utilize serine for growth and proliferation. Research indicates that cancer cells often exhibit altered serine metabolism, which can be tracked using 13C-labeled serine to elucidate these pathways .

Case Study: Serine's Role in Glioblastoma

A study involving glioblastoma cells demonstrated that these cells preferentially utilize serine derived from extracellular sources. By employing this compound, researchers could quantify the uptake and conversion of serine into other metabolites critical for cell survival and proliferation, highlighting potential therapeutic targets .

Neurobiology

Neurotransmitter Synthesis

In neurobiology, this compound serves as a precursor for the synthesis of neurotransmitters like glycine and D-serine, which are crucial for neurotransmission and synaptic plasticity. The isotopic labeling allows for precise tracking of these processes within the brain .

Table 2: Neurobiological Applications of this compound

| Application | Description |

|---|---|

| Neurotransmitter Tracking | Understanding synthesis pathways of glycine and D-serine |

| Brain Metabolism Studies | Investigating energy metabolism in brain disorders |

| Synaptic Function Analysis | Assessing roles of serine derivatives in synaptic plasticity |

Pharmaceutical Development

Drug Metabolism Studies

The compound is also employed in pharmacokinetic studies to assess drug metabolism. By using this compound as a tracer, researchers can evaluate how drugs interact with metabolic pathways involving serine, providing insights into drug efficacy and safety profiles .

Table 3: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Drug Interaction Studies | Evaluating effects on serine metabolism |

| Pharmacokinetics | Understanding absorption, distribution, metabolism, and excretion (ADME) |

| Biomarker Development | Identifying metabolic biomarkers for drug response |

Mecanismo De Acción

The mechanism of action of DL-Serine-3-13C involves its interaction with specific molecular targets and pathways. As a non-standard amino acid, it can be incorporated into proteins, potentially altering their structure and function. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing enzyme activity and protein stability .

Comparación Con Compuestos Similares

Similar Compounds

Serine: Structurally similar, but lacks the carbon-13 isotope.

Threonine: Contains an additional methyl group compared to serine.

3-Hydroxyalanine: Similar structure but different stereochemistry.

Uniqueness

DL-Serine-3-13C is unique due to the presence of the carbon-13 isotope, which makes it useful in isotopic labeling studies. This property allows researchers to track the compound in metabolic pathways and study its interactions in greater detail .

Propiedades

Fórmula molecular |

C3H7NO3 |

|---|---|

Peso molecular |

106.09 g/mol |

Nombre IUPAC |

2-amino-3-hydroxy(313C)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1 |

Clave InChI |

MTCFGRXMJLQNBG-OUBTZVSYSA-N |

SMILES isomérico |

[13CH2](C(C(=O)O)N)O |

SMILES canónico |

C(C(C(=O)O)N)O |

Secuencia |

S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.